5-Fluoropyrimidin-2-amine and its derivatives, such as 5-fluorouracil (5-FU), are compounds of significant interest in the field of medicinal chemistry due to their potent anticancer properties. These compounds have been extensively studied for their ability to interfere with various biochemical processes within cells, particularly those related to the synthesis of nucleic acids and proteins. The research on these compounds spans from understanding their molecular mechanisms of action to exploring their applications in various fields, including cancer therapy and the synthesis of kinase inhibitors1236789.
From 2,4-Dichloro-5-fluoropyrimidine: This commercially available starting material undergoes nucleophilic substitution reactions to introduce the desired amine functionality. [] This method involves a four-step telescoped process, leading to the formation of tert-butyl 4-(4-amino-5-fluoropyrimidin-2-yloxy)piperidine-1-carboxylate, which upon deprotection, yields 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine dihydrochloride. [] This method is reported to be a cost-effective alternative to Mitsunobu-based synthesis. []
From ω-Transaminase Biocatalysis: This enzymatic approach utilizes ω-transaminases, specifically from Vibrio fluvialis, to synthesize (S)-1-(5-fluoropyrimidin-2-yl)ethylamine. [] This method utilizes (S)-α-methylbenzylamine as the amine donor and has been optimized to achieve high product/catalyst ratios, showcasing the potential for industrial-scale synthesis. []
Nucleophilic Aromatic Substitution: The electron-withdrawing fluorine atom activates the pyrimidine ring, making it susceptible to attack by nucleophiles, particularly at the 4 and 6 positions. This reactivity is exploited to introduce a diverse range of substituents onto the pyrimidine core. []
Amine Group Reactivity: The primary amine group (-NH2) can undergo various reactions like acylation, alkylation, and condensation reactions to form amides, secondary or tertiary amines, and imines, respectively. [, , , , , ]
5-Fluorouracil and its prodrugs, such as capecitabine, are widely used in the treatment of solid tumors. Capecitabine is designed to be converted to 5-FU selectively in tumors through a cascade of three enzymes, with the aim of reducing systemic toxicity and improving efficacy. The selective activation of capecitabine in tumor tissues has been confirmed by the tissue localization of the converting enzymes, which are found in higher concentrations in tumors compared to normal tissues8.
The effects of 5-FU on cell morphology, cell cycle, proliferation, apoptosis, autophagy, and reactive oxygen species (ROS) production have been studied in endothelial cells and cardiomyocytes. These studies have provided insights into the cardiovascular toxicities associated with 5-FU therapy, which include changes in cell survival and induction of a senescent phenotype4.
5-Fluoropyrimidin-2-amine derivatives have been synthesized for their potential use as kinase inhibitors. For instance, the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a key intermediate of the JAK2 kinase inhibitor AZD1480, has been reported using immobilized amine transaminase from Vibrio fluvialis under flow conditions. This synthesis approach offers a more efficient alternative to traditional batch reactions3.
Another study describes the practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, which is a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors. The process involves converting commercially available precursors into the desired compound in a series of steps, providing an economical synthesis route7.
5-Substituted 2-amino-4,6-dihydroxypyrimidines and their dichloropyrimidine counterparts have been investigated for their inhibitory effects on immune-activated nitric oxide (NO) production. These compounds, particularly 5-fluoro-2-amino-4,6-dichloropyrimidine, have shown higher activity than reference compounds in inhibiting NO production without suppressing cell viability5.
The development of oral fluoropyrimidine derivatives, such as S-1, aims to provide a more convenient administration route for cancer treatment while mimicking the pharmacokinetics of continuous infusion. S-1 consists of the 5-FU prodrug tegafur and two enzyme inhibitors, and it has shown promising activity in Phase II trials for the treatment of various solid tumors9.
The primary mode of action of 5-fluorouracil is believed to be through the inhibition of thymidylate synthetase, which is crucial for DNA replication. However, studies have revealed alternative mechanisms, such as the interference with pre-ribosomal RNA (pre-rRNA) processing. This interference is thought to occur due to the inhibition of a 200 kDa polypeptide, ribosomal RNA binding protein (RRBP), which is involved in pre-rRNA processing. The absence of RRBP in drug-treated cells suggests that 5-FUra may block the activity and/or synthesis of this protein, thereby inhibiting cell proliferation1.
In bacterial systems, fluoropyrimidines like 5-fluorouracil have been shown to affect the synthesis of proteins and nucleic acids, indicating a close metabolic link between these cellular polymers. The incorporation of fluoropyrimidines into RNA and their interference with the utilization of uracil or orotic acid as precursors of the uracil component of nucleic acids highlight their potential to alter the structure of nucleic acids and, consequently, the proteins they specify2.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4